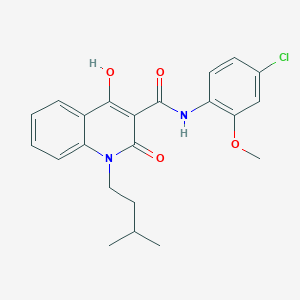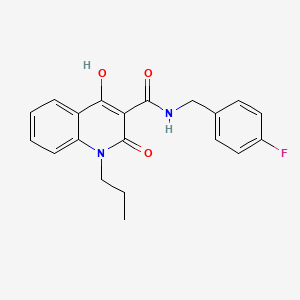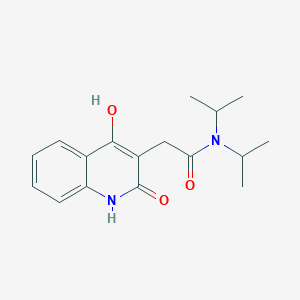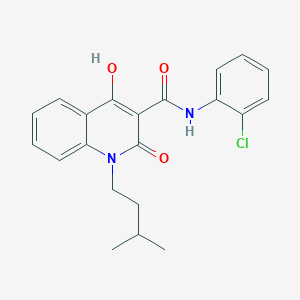
3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide, also known as AT-101, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has been investigated for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide functions as a pan-Bcl-2 inhibitor, meaning that it targets a family of proteins that regulate apoptosis. Bcl-2 proteins are overexpressed in many cancer cells, allowing them to evade apoptosis and continue to proliferate. This compound binds to these proteins, disrupting their function and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has been shown to have other biochemical and physiological effects. This compound has been found to inhibit angiogenesis, or the formation of new blood vessels, which is necessary for tumor growth and metastasis. This compound has also been shown to modulate the immune system, enhancing the activity of natural killer cells and T cells.
実験室実験の利点と制限
3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide has several advantages for use in lab experiments. This compound is commercially available and has been extensively studied, making it a reliable tool for researchers. This compound has also been shown to be effective in inducing apoptosis in cancer cells, making it a useful compound for studying the mechanisms of cell death. However, there are some limitations to the use of this compound in lab experiments. This compound is not selective for cancer cells and can induce apoptosis in normal cells as well. This compound also has a short half-life in vivo, meaning that it may not be effective in treating cancers in animal models.
将来の方向性
There are several future directions for research on 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide. One area of interest is the development of more selective Bcl-2 inhibitors that can target specific Bcl-2 proteins. This could potentially reduce the side effects of this compound and make it a more effective cancer treatment. Another area of interest is the investigation of this compound in combination with other cancer treatments, such as immunotherapy. Finally, there is a need for more studies on the pharmacokinetics of this compound and its efficacy in animal models of cancer.
合成法
The synthesis of 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide involves the reaction of 4-hydroxycoumarin and 2-aminothiazole in the presence of a catalyst. The resulting product is then purified and converted to the hydrobromide salt form. The synthesis of this compound has been optimized for high yield and purity, and the compound is commercially available for research purposes.
科学的研究の応用
3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has been investigated in a variety of cancer types, including leukemia, lymphoma, breast cancer, and lung cancer. This compound has also been studied in combination with other cancer treatments, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
3-(2-amino-1,3-thiazol-4-yl)-4-hydroxychromen-2-one;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3S.BrH/c13-12-14-7(5-18-12)9-10(15)6-3-1-2-4-8(6)17-11(9)16;/h1-5,15H,(H2,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHMFMAOYTXHTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C3=CSC(=N3)N)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3'-{[4-(difluoromethoxy)phenyl]methylene}bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5913843.png)




![4-chloro-5-hydroxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5913879.png)
![methyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913887.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913895.png)




![4-hydroxy-2-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}-2H-chromene-3-carboxamide](/img/structure/B5913938.png)
